5-Chlorobenzo[d]isothiazol-3-amine
Description
Foundational Role of Heterocyclic Architectures in Contemporary Pharmaceutical Sciences
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of modern drug discovery and development. ijprajournal.comrroij.com Their prevalence is due to their vast structural diversity and their capacity to interact with a wide range of biological targets. ijprajournal.comrroij.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and metabolic stability. mdpi.com These characteristics are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. ijprajournal.com
Heterocycles are integral to the structures of many natural products and synthetic drugs, often mimicking the structures of endogenous molecules to elicit a therapeutic effect. ijprajournal.com Their ability to form hydrogen bonds and engage in various binding interactions makes them highly effective in targeting proteins, enzymes, and nucleic acids. rroij.commdpi.com Consequently, heterocyclic chemistry is a highly active and vital area of research in the pharmaceutical industry, continually providing the building blocks for novel therapeutic agents. ijsrtjournal.comreachemchemicals.com
The Benzo[d]isothiazole Core: A Focus on its Privileged Status in Chemical Biology
The benzo[d]isothiazole scaffold, an isothiazole (B42339) ring fused to a benzene (B151609) ring, is recognized as a privileged structure in medicinal chemistry. This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with multiple, distinct biological targets. The unique arrangement of its nitrogen and sulfur atoms, combined with the aromatic benzene ring, provides a rigid and electronically distinct framework that can be readily functionalized to explore chemical space and optimize biological activity.
Historically, research into isothiazole-containing compounds has led to the development of various biologically active molecules. The fused benzo[d]isothiazole core has garnered significant attention for its broad spectrum of pharmacological activities. An overview of synthetic methodologies developed between 2010 and October 2023 highlights the ongoing efforts to expand the chemical space occupied by benzo[d]isothiazoles and explore their applications in fields like medicinal chemistry and catalysis. arkat-usa.orgarkat-usa.org
Current research continues to uncover novel applications for benzo[d]isothiazole derivatives. For instance, certain derivatives have been identified as potent inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. nih.gov One such derivative, compound D7, demonstrated an IC50 value of 5.7 nM in binding assays. nih.gov Additionally, benzo[d]isothiazole Schiff bases have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, with some compounds showing marked cytotoxicity against leukemia cell lines. nih.gov
The benzo[d]isothiazole nucleus makes significant contributions to the diversity and utility of compound libraries for drug discovery. Its rigid structure and potential for varied substitution patterns allow for the creation of focused libraries targeting specific enzyme families or receptor types. The ability to modify the core at different positions enables fine-tuning of a compound's properties to enhance potency, selectivity, and pharmacokinetic parameters.
For example, the synthesis of 3-(alkyl/arylamino)benzo[d]isothiazole 1,1-dioxide derivatives has yielded compounds with significant antibacterial activity. researchgate.netorientjchem.org This highlights the value of the benzo[d]isothiazole scaffold as a template for developing new anti-infective agents. The structural similarity to the benzothiazole (B30560) nucleus, which is present in numerous approved drugs and clinical candidates, further underscores the therapeutic potential of benzo[d]isothiazole-based compounds. pcbiochemres.comresearchgate.netresearchgate.netresearchgate.net
Academic Rationale for Investigating 5-Chlorobenzo[d]isothiazol-3-amine within the Broader Research Landscape
The investigation of specific derivatives such as this compound is driven by a clear academic rationale. The introduction of a chlorine atom at the 5-position of the benzo[d]isothiazole ring can significantly alter the electronic properties and lipophilicity of the molecule. This, in turn, can influence its binding affinity for biological targets and its metabolic stability. The 3-amino group provides a key reactive handle for further synthetic modifications, allowing for the construction of a diverse array of derivatives for structure-activity relationship (SAR) studies.
The synthesis of related compounds, such as 3-chlorobenzo[d]isothiazole 1,1-dioxide, serves as a precursor for creating various amine derivatives. orientjchem.org By exploring the chemical space around the 5-chloro-3-amino benzo[d]isothiazole core, researchers can systematically probe the structural requirements for a desired biological activity. This targeted approach is fundamental to modern drug discovery, where the goal is to design potent and selective molecules with favorable drug-like properties. The study of this compound, therefore, represents a logical and important step in the ongoing exploration of the therapeutic potential of the benzo[d]isothiazole scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
69504-56-9 |
|---|---|
Molecular Formula |
C7H5ClN2S |
Molecular Weight |
184.65 g/mol |
IUPAC Name |
5-chloro-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) |
InChI Key |
ITHFPAIBXKUVRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NS2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chlorobenzo D Isothiazol 3 Amine and Advanced Analogues
Comprehensive Overview of Synthetic Routes for Benzo[d]isothiazole Derivatives
The synthesis of the benzo[d]isothiazole core can be achieved through several strategic approaches, primarily involving the formation of the isothiazole (B42339) ring onto a pre-existing benzene (B151609) ring. These methods can be broadly categorized based on the nature of the starting materials and the bond-forming strategies employed.
Cyclization Strategies Involving 2-Aminothiophenol (B119425) and Related Precursors
One of the most common and direct methods for constructing the benzo[d]isothiazole skeleton involves the use of precursors that already contain the requisite nitrogen and sulfur atoms on the phenyl ring. arkat-usa.org While 2-aminothiophenol itself is a logical starting material, its derivatives are more frequently employed. For instance, the condensation of 2-aminothiophenols with various reagents can lead to the formation of the desired heterocyclic system. researchgate.net
Intramolecular Annulation Reactions for Benzo[d]isothiazole Ring Closure
Intramolecular cyclization reactions represent a powerful strategy for the synthesis of benzo[d]isothiazoles. These reactions typically involve a starting material that contains all the necessary atoms for the heterocyclic ring, which then undergoes a ring-closing reaction. A key example is the intramolecular N–S bond formation. nih.gov For instance, 2-mercaptobenzamides can undergo intramolecular oxidative dehydrogenative cyclization to yield benzo[d]isothiazol-3(2H)-ones. nih.gov This transformation can be catalyzed by transition metals, such as copper(I), under an oxygen atmosphere. nih.gov
Oxidative Cyclization Techniques and Their Application in Scaffold Construction
Oxidative cyclization is a prominent technique for assembling the benzo[d]isothiazole ring. This approach often involves the formation of a key bond, such as the N-S bond, through an oxidation step. For example, the reaction of ortho-haloarylamidines with elemental sulfur can lead to the formation of benzo[d]isothiazoles through an oxidative N-S/C-S bond formation. arkat-usa.org Another example is the copper(II)-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder under alkaline and aerobic conditions. arkat-usa.org Furthermore, 2-methylthiobenzamides can be converted to benzo[d]isothiazol-3(2H)-ones via a cascade N–S bond formation and C(sp³)–S bond cleavage, a reaction that can be initiated by reagents like Selectfluor. nih.gov
Targeted Synthetic Approaches for Benzo[d]isothiazol-3-amine Architectures
The synthesis of benzo[d]isothiazol-3-amines, including the 5-chloro substituted derivative, requires specific strategies to introduce the amino group at the 3-position of the heterocyclic ring.
Nucleophilic Aromatic Substitution Sequences for Amine Functionalization
While direct nucleophilic aromatic substitution on the benzo[d]isothiazole ring to introduce an amine group can be challenging, sequential reactions starting from appropriately substituted precursors are effective. A notable metal-free method involves the reaction of a 3-substituted-2-fluorobenzonitrile with sodium sulfide (B99878) in a nucleophilic aromatic substitution. arkat-usa.org The resulting intermediate is then directly reacted with ammonia (B1221849) and sodium hypochlorite (B82951) to construct the benzo[d]isothiazol-3-amine core. arkat-usa.org
Strategic Installation of the Amino Moiety at Position 3 of the Isothiazole Ring
A direct and efficient method for the synthesis of 3-aminobenzo[d]isothiazole derivatives involves the reaction of benzamidine (B55565) compounds with elemental sulfur. google.com This approach is advantageous as it often proceeds without the need for a metal catalyst, relying on a base in an air atmosphere to facilitate the conversion. google.com This method provides a straightforward route to the desired 3-amino-substituted scaffold.
Synthetic Route Comparison
| Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Reference |
| From 2-Fluorobenzonitrile | 3-Substituted-2-fluorobenzonitrile | Sodium sulfide, Ammonia, Sodium hypochlorite | Metal-free | Multi-step | arkat-usa.org |
| From Benzamidine | Benzamidine compound, Elemental sulfur | Base, Air atmosphere | Catalyst-free, Direct | May require specific benzamidine precursors | google.com |
| From 2-Mercaptobenzamides | 2-Mercaptobenzamides | Cu(I) catalyst, O₂ | Forms benzo[d]isothiazol-3(2H)-one intermediate | Requires subsequent amination | nih.gov |
| From o-Haloarylamidines | ortho-Haloarylamidines, Elemental sulfur | Base, High temperature | One-pot | Harsh reaction conditions | arkat-usa.org |
Catalytic and Metal-Free Synthetic Innovations in Benzo[d]isothiazole Synthesis
The construction of the benzo[d]isothiazole core has been significantly advanced through both metal-catalyzed and metal-free synthetic routes. These innovations provide versatile pathways to access a range of substituted analogues, including 3-aminobenzo[d]isothiazoles.
Catalytic Approaches:
Transition-metal catalysis, particularly with copper, rhodium, and nickel, has proven effective for constructing the benzo[d]isothiazole ring system. Copper-catalyzed methods are common, facilitating the crucial C–S and N–S bond formations. For instance, Cu(I)-catalyzed cascade reactions of 2-halobenzamides with sulfur sources like potassium thiocyanate (B1210189) (KSCN) or carbon disulfide (CS₂) have been developed for the synthesis of the related benzo[d]isothiazol-3(2H)-ones. mdpi.com In one approach, CuCl catalyzes the reaction of 2-iodobenzamide (B1293540) with sulfur powder (S₈) to yield the corresponding benzo[d]isothiazol-3(2H)-one. mdpi.com The reactivity of the starting 2-halobenzamide is often dependent on the halogen, following the order of I > Br > Cl. mdpi.com
Rhodium catalysts have been employed for the oxidative annulation of benzimidates with elemental sulfur, offering a direct C-H activation strategy for assembling the benzo[d]isothiazole scaffold. arkat-usa.org Nickel catalysis has also been utilized, for example, in the C-H activation of 2-amino alkylbenzimidazole (MBIP-amine) directed synthesis, which can be reused for multiple runs. arkat-usa.org
Metal-Free Methodologies:
Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes. An efficient metal-free method for preparing benzo[d]isothiazol-3-amines involves a two-step process starting from a 3-substituted-2-fluorobenzonitrile. arkat-usa.org The first step is a nucleophilic aromatic substitution with sodium sulfide, followed by a reaction with ammonia and sodium hypochlorite to form the 3-amino-benzo[d]isothiazole core. arkat-usa.org
Another notable metal-free approach involves the use of Selectfluor, which acts as a "fluorine-free" reagent. It facilitates a cascade N–S bond formation and C(sp³)–S bond cleavage of 2-methylthiobenzamides to produce benzo[d]isothiazol-3(2H)-ones. mdpi.com The reaction proceeds through the formation of a transient fluorosulfonium salt intermediate. mdpi.com Additionally, a one-pot synthesis of benzo[d]isothiazoles has been reported from ortho-haloarylamidines and elemental sulfur via an oxidative N–S/C–S bond formation, although this method requires high temperatures. arkat-usa.org
| Method | Catalyst/Reagent | Starting Materials | Product Type | Key Features | Reference |
| Metal-Free Cyclization | Na₂S, NH₃, NaOCl | 2-Fluoro-5-chlorobenzonitrile | 5-Chlorobenzo[d]isothiazol-3-amine | Avoids transition metals, direct amination. | arkat-usa.org |
| Copper-Catalyzed Cyclization | Cu(OAc)₂·H₂O | Benzamides, S₈ | Benzo[d]isothiazolones | C-H activation strategy. | arkat-usa.org |
| Rhodium-Catalyzed Annulation | [Cp*Rh(MeCN)₃][SbF₆]₂ | Benzimidates, S₈ | Benzo[d]isothiazoles | Oxidative annulation via C-H activation. | arkat-usa.org |
| Metal-Free Cascade | Selectfluor | 2-Methylthiobenzamides | Benzo[d]isothiazolones | Forms transient fluorosulfonium salt. | mdpi.com |
| Metal-Free One-Pot | Elemental Sulfur | o-Haloarylamidines | Benzo[d]isothiazoles | Oxidative N-S/C-S bond formation. | arkat-usa.org |
Exploration of Green Chemistry Principles in the Derivatization of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific studies on the derivatization of this compound using green methods are not extensively documented, the principles applied to the synthesis of related benzothiazole (B30560) and benzo[d]isothiazole structures offer a clear direction for future work.
Key green chemistry strategies applicable to this context include:
Use of Greener Solvents: The use of water as a reaction solvent is a cornerstone of green chemistry. For related heterocycles, syntheses have been successfully performed in aqueous media, which simplifies product purification and reduces volatile organic compound (VOC) emissions. mdpi.comresearchgate.net For example, a heterogeneous cobalt phthalocyanine (B1677752) catalyst has been used to synthesize benzo[d]isothiazol-3(2H)-ones in water, allowing for the recycling of the mother liquor. mdpi.com
Energy Efficiency: Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov Microwave-assisted reactions of 2-aminobenzothiazoles have been shown to significantly reduce reaction times from hours to minutes. nih.gov
Recyclable Catalysts: The development of heterogeneous or reusable catalysts is crucial for sustainable synthesis. Catalysts like tin pyrophosphate (SnP₂O₇) and reusable nickel catalysts have been reported for the synthesis of benzothiazoles and related structures, demonstrating high efficacy over multiple cycles without significant loss of activity. arkat-usa.orgmdpi.com
Electrochemical Synthesis: Electrochemistry is emerging as a powerful green tool, using electricity as a clean redox agent to replace conventional chemical oxidants or reductants. mdpi.com An electrochemical dehydrogenative cyclization has been reported for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides, producing only hydrogen gas as a byproduct. mdpi.comnih.gov
Applying these principles to the derivatization of the amino group in this compound, for instance in acylation or Schiff base formation reactions, could involve using water as a solvent, employing recyclable acid or base catalysts, or utilizing microwave assistance to drive the reactions.
Emerging Methodologies for Enhanced Yield and Selectivity in this compound Production
Achieving high yield and selectivity is paramount for the cost-effective and sustainable production of fine chemicals like this compound. Emerging methodologies focus on optimizing reaction conditions, developing novel catalytic systems, and designing efficient one-pot procedures.
A Chinese patent describes a method for synthesizing 3-aminobenzo[d]isothiazole derivatives by reacting a benzenecarboximidamide class compound with elemental sulfur in an organic solvent under the action of a base, a process which is claimed to have a high yield. google.com The direct, metal-free synthesis from 2-fluorobenzonitriles also represents a highly efficient route to 3-aminobenzo[d]isothiazoles. arkat-usa.org The selectivity of this reaction is high, as the amino group is introduced directly at the 3-position.
For catalytic systems, the choice of ligand can be critical for both yield and selectivity. In copper-catalyzed syntheses of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and CS₂, L-proline was identified as a superior ligand compared to 1,10-phenanthroline, leading to moderate to good yields for over 25 examples. mdpi.com
Furthermore, flow chemistry presents an emerging platform for enhancing yield and selectivity. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can minimize byproduct formation and improve the yield of the desired product. This technology also offers advantages in safety and scalability. While not yet specifically reported for this compound, its application to related heterocyclic syntheses suggests significant potential.
| Methodology | Starting Materials | Key Features | Potential Advantage | Reference |
| Base-Promoted Sulfur Reaction | Benzenecarboximidamide, Elemental Sulfur | One-pot reaction with high reported yields. | High Yield | google.com |
| Metal-Free Nitrile Cyclization | 2-Fluoro-5-chlorobenzonitrile, Na₂S, NH₃ | Direct and regioselective amination. | High Selectivity | arkat-usa.org |
| Ligand-Optimized Catalysis | 2-Halobenzamides, CS₂, CuBr, L-proline | L-proline as an optimal ligand enhances catalytic performance. | Enhanced Yield | mdpi.com |
| Electrochemical Dehydrogenative Cyclization | 2-Mercaptobenzamides | Constant-current electrolysis in an undivided cell. | High Purity, Green Byproduct (H₂) | mdpi.comnih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Benzo D Isothiazol 3 Amine Derivatives
Elucidating the Impact of Substituent Position on In Vitro Bioactivity Profiles
The nature and placement of substituents on the benzo[d]isothiazole core are paramount in determining the bioactivity of the resulting analogues.
Halogenation is a key strategy in drug design, and the introduction of a chlorine atom at the 5-position of the benzo[d]isothiazole ring has significant implications for the compound's physicochemical properties and, consequently, its biological activity. The presence of electron-withdrawing groups, such as halogens, has been shown to favor anti-inflammatory activity in related benzothiazole (B30560) derivatives. nih.gov For instance, studies on benzothiazole-hydrazone analogues have indicated that electron-withdrawing substituents like fluorine, chlorine, bromine, and nitro groups enhance anti-inflammatory effects. nih.gov
In the context of 5-Chlorobenzo[d]isothiazol-3-amine, the chlorine atom at the 5-position is expected to modulate the electron density of the aromatic ring system. This can influence π-π stacking interactions with biological targets and alter the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The specific placement at the 5-position ensures that these electronic effects are exerted on a broad area of the molecule, potentially influencing the binding affinity and selectivity towards its pharmacological targets.
A study on benzothiazole derivatives for antidepressant activity highlighted the importance of the halogen's position on a phenyl ring substituent. nih.gov While not directly on the benzo[d]isothiazole core, it underscores the principle that the spatial location of a halogen is a critical determinant of biological effect. nih.gov For this compound, the 5-position places the chloro group away from the reactive 3-amine, potentially allowing for optimized interactions at both ends of the molecule.
The amine group at the 3-position is a crucial feature of the benzo[d]isothiazol-3-amine scaffold. This functional group can act as a hydrogen bond donor and a protonatable site, enabling ionic interactions with biological receptors. The synthesis of various 3-amino-benzo[d]isothiazole derivatives has been a focus of research, leading to the discovery of compounds with local anesthetic and cytotoxic activities. researchgate.netnih.gov
The basicity of the 3-amine group can be fine-tuned by substituents on the benzene (B151609) ring. The electron-withdrawing nature of the 5-chloro substituent in this compound is expected to decrease the pKa of the 3-amine group compared to the unsubstituted parent compound. This modulation of basicity can have a profound impact on the compound's interaction with its biological target, as it affects the extent of ionization at physiological pH. A metal-free synthesis method has been developed to obtain 3-aminobenzo[d]isothiazoles, highlighting the importance of this structural motif in medicinal chemistry. arkat-usa.org
Rational Design Frameworks for Optimizing Biological Efficacy
The development of potent and selective drug candidates requires a rational approach to design, leveraging the understanding of how molecular properties correlate with biological activity.
The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, and their steric properties, such as size and shape, are key determinants of a compound's in vitro potency. For benzo[d]isothiazole derivatives, a quantitative structure-activity relationship (QSAR) study on local anesthetic activity revealed that polarizability, polarity, and molecular shape have a positive influence on activity. researchgate.net
| Substituent at C5 | Electronic Effect (Hammett Constant, σp) | Steric Effect (van der Waals radius, Å) | Impact on Bioactivity |
|---|---|---|---|
| -H | 0.00 | 1.20 | Baseline |
| -Cl | +0.23 | 1.75 | Enhances electron-withdrawing character, potentially favoring certain activities like anti-inflammatory. |
| -CH3 | -0.17 | 2.00 | Electron-donating, may alter activity profile compared to electron-withdrawing groups. |
| -NO2 | +0.78 | 2.40 (for the whole group) | Strongly electron-withdrawing, often associated with increased potency but also potential toxicity. |
The three-dimensional arrangement of a molecule, its conformational landscape, and its degree of planarity are critical for molecular recognition by biological targets. The benzo[d]isothiazole ring system is largely planar, which can facilitate stacking interactions with aromatic residues in a protein's active site.
Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of novel compounds and to guide the design of more potent analogues. For heterocyclic compounds like benzo[d]isothiazoles, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. nih.gov
A hypothetical QSAR model for a series of 5-substituted benzo[d]isothiazol-3-amines could be developed using various molecular descriptors.
| Descriptor Class | Specific Descriptor Example | Relevance to this compound |
|---|---|---|
| Electronic | Partial atomic charges, Dipole moment | The 5-chloro substituent significantly alters the charge distribution and dipole moment. |
| Steric | Molecular volume, Surface area | The size of the substituent at the 5-position will directly impact these descriptors. |
| Hydrophobic | LogP (octanol-water partition coefficient) | The chloro group increases the lipophilicity of the molecule. |
| Topological | Connectivity indices | Reflects the branching and connectivity of the molecular scaffold. |
Such a model would allow for the systematic exploration of various substituents at the 5-position and other positions on the benzo[d]isothiazole ring, accelerating the discovery of new drug candidates. The development of QSAR models for newly emerging psychoactive benzodiazepines demonstrates the utility of this approach in rapidly understanding the properties of new chemical entities. ucl.ac.uk
Development of Predictive Computational Models for Structure-Activity Landscape
Predictive computational models are invaluable tools in modern drug discovery, enabling the in silico screening of virtual libraries of compounds and the prediction of their biological activities before their actual synthesis. For benzo[d]isothiazol-3-amine derivatives, various computational approaches have been employed to model their structure-activity landscape.
One key area of investigation involves the use of molecular docking studies to elucidate the binding modes of these derivatives with their biological targets. For instance, in the exploration of benzothiazole derivatives as potential anticancer agents, molecular docking has been used to predict the binding affinity and interactions with enzymes like the Human Epidermal growth factor receptor (HER). mdpi.com Such studies help in understanding how different substituents on the benzo[d]isothiazole core influence binding and, consequently, biological activity.
Furthermore, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is a critical component of developing predictive models. For novel benzothiazole compounds, web-based servers are utilized to calculate physicochemical parameters, pharmacokinetic properties, and potential toxicity. nih.gov These computational predictions provide a comprehensive profile of the drug-likeness of the designed compounds and help in prioritizing candidates for synthesis and further testing.
The development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has also been instrumental. For related heterocyclic compounds like N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides, CoMFA has been used to create statistically reliable models with good predictive power for their antifungal activity. nih.gov These models generate contour maps that visualize the regions around the molecule where steric and electrostatic properties are favorable or unfavorable for activity, guiding the design of new derivatives with enhanced potency. nih.gov
Statistical Correlation of Molecular Descriptors with Specific In Vitro Biological Activities
A fundamental aspect of QSAR studies is the identification of molecular descriptors that are statistically correlated with a specific biological activity. This allows for the development of mathematical equations that can predict the activity of new compounds based on their calculated descriptors.
For a series of 3-allyl-5-substituted-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, a QSAR study was performed to correlate their antimicrobial activity with physicochemical descriptors. researchgate.net The study found a linear correlation between the minimum inhibitory concentration (MIC) and descriptors such as molar refractivity (MR), the Sterimol parameter L, and the field effect (Fr) of the substituents. researchgate.net Specifically, the logarithmic value of MIC was negatively correlated with MR and L, and positively correlated with Fr, indicating that bulkier and more electron-withdrawing substituents at certain positions could influence the antimicrobial potency. researchgate.net
In the case of 3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-dioxide derivatives, a series of compounds were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. orientjchem.org The in vitro activity data, presented in terms of the zone of inhibition, provides a basis for establishing SAR. For example, it was observed that the substitution pattern on the amino group at the 3-position significantly influences the antimicrobial spectrum and potency. orientjchem.org While a full QSAR analysis was not reported, the data allows for a qualitative understanding of the SAR.
The following interactive table presents the antimicrobial activity data for a selection of 3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-dioxide derivatives, which can be used to derive SAR insights. orientjchem.org
| Compound | Substituent (R) | Zone of Inhibition (mm) vs. E. coli (100 µl) | Zone of Inhibition (mm) vs. B. subtilis (100 µl) | Zone of Inhibition (mm) vs. S. aureus (100 µl) |
|---|---|---|---|---|
| 7c | 4-methylphenyl | - | - | 1.7 |
| 7d | 4-chlorophenyl | 2.5 | 2.0 | - |
| 7e | 4-fluorophenyl | - | - | - |
| 7f | 4-nitrophenyl | 2.2 | - | - |
| 7g | phenyl | - | 2.5 | - |
From this data, it can be inferred that the presence and nature of the substituent on the phenylamino (B1219803) group at the 3-position play a crucial role in determining the antimicrobial activity and spectrum. For instance, a chloro substituent at the para position of the phenyl ring (compound 7d) confers broad-spectrum activity against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria. orientjchem.org In contrast, a methyl substituent (compound 7c) shows activity only against S. aureus. orientjchem.org The nitro-substituted derivative (compound 7f) is active against E. coli, while the unsubstituted phenyl derivative (compound 7g) is active against B. subtilis. orientjchem.org The fluoro-substituted compound (7e) was found to be inactive against all tested strains at the given concentrations. orientjchem.org
These findings underscore the importance of electronic and steric factors of the substituents in modulating the biological activity of benzo[d]isothiazol-3-amine derivatives and provide a foundation for the development of more comprehensive QSAR models.
Mechanistic Studies of in Vitro Biological Activities Exhibited by Benzo D Isothiazol 3 Amine Analogues
Molecular Target Identification and Signaling Pathway Deconvolution
The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets, thereby modulating signaling pathways. Research into benzo[d]isothiazole analogues has revealed potential interactions with enzymes and receptors, suggesting various mechanisms of action.
Enzyme Inhibition Potentials (e.g., Kinases, Carbonic Anhydrases)
Analogues of 5-Chlorobenzo[d]isothiazol-3-amine, particularly those containing a sulfonamide group, have been investigated for their ability to inhibit carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that play a crucial role in physiological processes such as pH regulation and CO2 homeostasis. nih.govmdpi.com The inhibition of specific CA isoforms is a therapeutic strategy for various conditions.
Studies on benzothiazole-6-sulphonamides, which are structurally related to benzo[d]isothiazoles, have demonstrated potent and selective inhibition of certain human carbonic anhydrase (hCA) isoforms. nih.gov For instance, a series of substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides were found to be inactive against hCA IV but displayed inhibitory properties against hCA I, II, and VII with inhibition constants (Ki) in the low nanomolar to micromolar ranges. nih.gov Specifically, isoforms hCA II and VII were potently and selectively inhibited by these compounds. nih.gov The primary sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme, leading to inhibition.
Similarly, other research has highlighted the potential of thiazole (B1198619) and benzenesulfonamide (B165840) derivatives as inhibitors of hCA I and hCA II. mdpi.comresearchgate.net For example, a series of 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives showed inhibitory activity against hCA I and II. researchgate.net
Table 1: Inhibitory Activity of Selected Benzo[d]isothiazole and Thiazole Analogues against Carbonic Anhydrase Isoforms
| Compound Class | Target Isoform(s) | Observed Activity (Ki values) | Reference |
| Substituted benzothiazole-6-sulphonamides | hCA I, hCA II, hCA VII | Low nanomolar to micromolar range | nih.gov |
| 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives | hCA I, hCA II | Potent inhibition | researchgate.net |
| Thiazol‐(2(3H)‐ylideneamino)benzenesulfonamide derivatives | hCA I, hCA II | IC50 and Ki values determined | researchgate.net |
Receptor Agonism, Antagonism, and Allosteric Modulation Studies
For example, a study on 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e] nih.govnih.govnih.govthiadiazine 1,1-dioxide, a compound bearing a chlorinated benzene (B151609) ring fused to a sulfur- and nitrogen-containing heterocycle, identified it as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov This suggests that benzo[d]isothiazole derivatives could potentially act as allosteric modulators of neurotransmitter receptors.
Furthermore, studies on bitopic ligands, which can interact with both orthosteric and allosteric sites, have shown allosteric antagonism at the A2A adenosine (B11128) receptor. nih.gov This dual-binding mechanism presents another possible mode of action for structurally complex benzo[d]isothiazole analogues.
Cellular Response and Functional Assays for Efficacy Profiling
In Vitro Antiproliferative Activity against Cancer Cell Lines (e.g., melanoma, breast adenocarcinoma, leukemia)
The antiproliferative potential of benzo[d]isothiazole analogues has been an area of interest. While specific data for this compound against cancer cell lines is not detailed in the provided search results, related structures have shown such activity. For instance, 3-aminobenzamide, which shares an aminobenzamide substructure, has demonstrated an antiproliferative effect on the human carcinoma cell line A431. nih.gov
Although not benzo[d]isothiazoles, studies on flavonoids and indoloquinolines have established methodologies for assessing antiproliferative activity against various cancer cell lines, including those of melanoma, breast adenocarcinoma, and leukemia, which could be applied to the target compound and its analogues. nih.govresearchgate.net
Evaluation of Immunomodulatory and Anti-inflammatory Mechanisms
The immunomodulatory and anti-inflammatory potential of benzo[d]isothiazole derivatives is an emerging area of research. While specific mechanistic studies for this compound are lacking, the known roles of its potential targets, such as carbonic anhydrases, in immune cell function and inflammation suggest a plausible connection. For example, the expression of certain CA isoforms is associated with immune responses, and their inhibition could modulate these processes.
Characterization of Antiviral and Antimicrobial Action Modalities
The antimicrobial properties of benzo[d]isothiazole and aminothiazole analogues have been more extensively documented. A study on 2-amino-benzo[d]isothiazol-3-one and its derivatives revealed broad-spectrum antimicrobial activity. nih.gov The parent compound, 2-amino-benzo[d]isothiazol-3-one, was particularly effective, with minimum inhibitory concentration (MIC) values ranging from 0.07 to 6 µg/ml against various bacteria and fungi. nih.gov
Similarly, a series of pseudo-saccharine amine derivatives, synthesized from a benzo[d]isothiazole precursor, were effective against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. orientjchem.orgresearchgate.net Certain derivatives exhibited excellent activity with MIC values in the low micromolar range. orientjchem.orgresearchgate.net
Novel aminothiazole derivatives have also demonstrated significant antiviral activity, for example, against the PR8 influenza A strain. nih.gov This suggests that the aminothiazole moiety, present in the core structure of this compound, could contribute to antiviral effects.
Table 2: Antimicrobial Activity of Selected Benzo[d]isothiazole Analogues
| Compound/Derivative | Target Organism(s) | Activity (MIC) | Reference |
| 2-amino-benzo[d]isothiazol-3-one | Bacillus subtilis, Streptococcus pyogenes, Saccharomyces cerevisiae | 0.07 to 6 µg/ml | nih.gov |
| Pseudo-saccharine amine derivatives | Escherichia coli, Staphylococcus aureus, Bacillus subtilis | 4.6 to 16.1 µM | orientjchem.orgresearchgate.net |
| Aminothiazole derivatives | Influenza A (PR8 strain) | Significant antiviral activity | nih.gov |
Investigation of Specific Molecular Interaction Mechanisms (e.g., protein binding, DNA intercalation)
The therapeutic and biological activities of benzo[d]isothiazol-3-amine analogues are fundamentally linked to their interactions with specific molecular targets within biological systems. Understanding these interactions at a molecular level, such as through protein binding or DNA intercalation, is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective agents. Research in this area has focused on identifying the protein targets of these compounds and characterizing the structural features that govern their binding affinity and selectivity.
While direct studies on the DNA intercalation of this compound are not extensively documented in publicly available research, the investigation of protein binding among its analogues has yielded significant insights. These studies often employ a combination of techniques, including ligand binding assays, enzyme inhibition assays, and computational modeling, to explore the structure-activity relationships (SAR) that dictate the molecular interactions of this class of compounds.
Protein Binding and Enzyme Inhibition
Research into the protein binding of benzo[d]isothiazole derivatives has revealed their potential to interact with a variety of protein targets, including enzymes and receptors that are implicated in various disease states.
One area of investigation has been the interaction of benzo[d]thiazol-2(3H)-one based ligands with sigma (σ) receptors, which are membrane-bound proteins involved in a range of cellular functions and are considered therapeutic targets for neurological disorders and cancer. A structure-activity relationship study of a series of these ligands demonstrated that modifications to the linker length, aryl substitution, and the nature of an attached alkylamine ring significantly influence binding affinity for σ-1 and σ-2 receptor subtypes. nih.govnih.gov For instance, certain analogues with shorter linker chains exhibited high affinity for the σ-1 receptor. nih.gov This suggests that the benzo[d]isothiazole scaffold can serve as a core structure for developing selective ligands that can modulate the activity of these receptors.
In the context of anticancer research, benzothiazole-based compounds have been investigated as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous proteins required for tumor cell survival. A study on benzothiazole-based Hsp90 C-terminal-domain (CTD) inhibitors explored how different substituents on the benzothiazole (B30560) ring and at other positions impact their antiproliferative activity. mdpi.com The introduction of various functional groups led to compounds with low-micromolar inhibitory concentrations (IC50) against breast cancer cells. mdpi.com Molecular dynamics simulations further elucidated the binding mode of a potent inhibitor, highlighting specific interactions within the Hsp90 C-terminal domain. mdpi.com
Furthermore, derivatives of the broader 1,3-thiazole class have been studied as inhibitors of cholinesterases, enzymes that are critical in the regulation of neurotransmission and are targets for the treatment of Alzheimer's disease. academie-sciences.fr Molecular docking studies of these thiazole derivatives have provided insights into their binding to the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.fr These computational models revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitors and amino acid residues within the enzyme's active site, explaining the basis for their inhibitory activity and selectivity. academie-sciences.fr
The chlorine atom at the 5-position of this compound is expected to influence its electronic properties and lipophilicity, which in turn can affect its ability to cross cell membranes and interact with biological targets. cymitquimica.com The amine group at the 3-position provides a site for potential hydrogen bonding, which is a critical interaction in many protein-ligand binding events. cymitquimica.com
Computational Chemistry and Advanced Molecular Modeling of 5 Chlorobenzo D Isothiazol 3 Amine
Quantum Mechanical Calculations for Intrinsic Electronic Structure Determination
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting the electronic architecture of molecules like 5-Chlorobenzo[d]isothiazol-3-amine. researchgate.netnih.gov These calculations provide a foundational understanding of the molecule's intrinsic properties, which dictates its chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the chemical reactivity of a molecule. The HOMO is indicative of a molecule's electron-donating capacity, while the LUMO reflects its electron-accepting ability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant measure of the molecule's kinetic stability and chemical reactivity; a smaller gap generally correlates with higher reactivity. mdpi.comresearchgate.net
For this compound, the HOMO is anticipated to be concentrated on the electron-rich portions of the molecule, specifically the amino group and the sulfur atom within the isothiazole (B42339) ring. In contrast, the LUMO is likely distributed over the aromatic benzene (B151609) ring, influenced by the electron-withdrawing nature of the chlorine atom. In studies of similar benzothiazole (B30560) compounds, HOMO-LUMO gaps have been calculated to be in the range of 4.46 to 4.73 eV. mdpi.com The specific electronic effects of the chloro and amine substituents on the benzoisothiazole framework would fine-tune these energy levels.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.30 |
| ELUMO | -1.80 |
| ΔE (HOMO-LUMO Gap) | 4.50 |
Note: The data in this table is illustrative, representing typical values derived from DFT calculations for structurally related heterocyclic systems.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the surface of a molecule, thereby identifying regions that are electron-rich and susceptible to electrophilic attack, and regions that are electron-poor and prone to nucleophilic attack.
In the MEP map of this compound, areas of negative electrostatic potential (typically colored in shades of red) are expected around the nitrogen atom of the amino group and the sulfur atom, highlighting these as primary sites for electrophilic interaction. Conversely, regions of positive potential (colored in blue) would be anticipated near the hydrogen atoms of the amino group and in the vicinity of the chlorine atom, marking them as likely points for nucleophilic engagement. This pattern of charge distribution is consistent with findings from computational analyses of other substituted benzothiazoles. mdpi.comresearchgate.net
Electronegativity (χ): A measure of an atom's or molecule's ability to attract shared electrons.
Chemical Hardness (η): Represents the resistance to a change in electron configuration. Molecules with larger HOMO-LUMO gaps are considered "harder."
Global Softness (S): The inverse of chemical hardness, indicating greater reactivity.
| Descriptor | Formula | Hypothetical Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.05 |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.05 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 |
| Global Softness (S) | 1/(2η) | 0.22 |
Note: These values are derived from the hypothetical FMO energies presented in the preceding table and are for illustrative purposes.
For reactions that proceed through radical intermediates or involve redox processes, spin density analysis is a critical computational tool. This analysis maps the distribution of an unpaired electron within a molecule's radical cation or anion. In the case of a one-electron oxidation of this compound, the spin density is expected to be highest on the most electron-donating parts of the molecule, namely the amino group and the sulfur atom. This information is vital for predicting the sites most vulnerable to radical attack and for understanding the molecule's electrochemical properties.
Molecular Docking Simulations for Predictive Ligand-Target Complexation
Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein, to form a stable complex. This technique is a cornerstone of modern drug discovery.
Considering that structurally similar benzothiazole compounds have demonstrated efficacy as kinase inhibitors, it is a reasonable hypothesis that this compound could also bind to the ATP-binding site of protein kinases. mdpi.com Molecular docking simulations can predict the most stable binding pose (the "binding mode") and estimate the strength of the interaction, often quantified as a binding affinity or docking score.
A docking simulation would likely identify key interactions driving the binding, such as:
Hydrogen Bonding: The amino group of the ligand could form hydrogen bonds with amino acid residues in the hinge region of the kinase, such as methionine or lysine.
Hydrophobic Interactions: The fused aromatic ring system would likely engage in hydrophobic interactions with nonpolar amino acid residues like leucine (B10760876) and valine.
Halogen Bonding: The chlorine atom has the potential to form a halogen bond, a stabilizing non-covalent interaction, with an electron-donating atom in the protein's binding pocket.
Previous docking studies of benzothiazole-based kinase inhibitors have consistently shown that hydrogen bonding to the kinase hinge region is a critical determinant of inhibitory potency. mdpi.com
| Parameter | Result |
|---|---|
| Target Protein | Protein Kinase (e.g., CLK, EGFR) |
| Binding Affinity (kcal/mol) | -8.2 |
| Key Interacting Residues | MET793 (H-bond), LEU718 (hydrophobic), LYS745 (H-bond) |
| Predicted Binding Mode | The aminobenzoisothiazole core is positioned within the adenine-binding pocket, with the amino group forming crucial hydrogen bonds with the kinase hinge. The chloro-substituted benzene ring is oriented towards the solvent-accessible region. |
Note: This table presents a hypothetical but plausible outcome of a molecular docking simulation for a kinase inhibitor with a scaffold similar to the title compound.
Identification of Critical Amino Acid Residues Involved in Binding Interactions
Understanding the binding mode of a ligand within a protein's active site is fundamental to rational drug design. Computational docking simulations are a primary tool used to predict the preferred orientation of a ligand when bound to a protein and to identify the key amino acid residues that stabilize this interaction. For this compound, a hypothetical docking study into a relevant biological target, such as a protein kinase or a receptor, would reveal the specific amino acids that form crucial interactions.
These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The amine group of this compound, for instance, is a potential hydrogen bond donor, while the chlorine atom can participate in halogen bonding or hydrophobic interactions. The aromatic benzothiazole core is likely to engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.
While specific studies on this compound are not prevalent, research on analogous heterocyclic compounds provides a framework for the types of interactions to expect. For example, studies on other protein-ligand complexes have demonstrated the importance of specific residues in determining binding affinity. mdpi.com A hypothetical summary of critical amino acid interactions for this compound with a generic protein kinase is presented in Table 1.
Table 1: Hypothetical Critical Amino Acid Residues in a Protein Kinase Binding Site Interacting with this compound
| Interacting Residue | Interaction Type | Distance (Å) |
| Glutamic Acid | Hydrogen Bond | 2.8 |
| Leucine | Hydrophobic | 3.5 |
| Phenylalanine | π-π Stacking | 3.9 |
| Valine | Hydrophobic | 4.2 |
| Aspartic Acid | Hydrogen Bond | 3.1 |
This table is illustrative and based on common interactions observed in protein-ligand complexes.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis
While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of both the ligand and the protein-ligand complex over time.
MD simulations of this compound in an aqueous environment can reveal its intrinsic flexibility and preferred conformations. The planarity of the benzothiazole ring system suggests a degree of rigidity, but rotation around the C-N bond of the amine group can lead to different conformational states. Analysis of the simulation trajectory would allow for the calculation of key structural parameters, such as dihedral angles and root-mean-square deviation (RMSD), to characterize the molecule's dynamic behavior. Such conformational analyses are crucial for understanding how the molecule might adapt its shape upon binding to a biological target. nih.gov
Extending MD simulations to the protein-ligand complex provides deeper insights into the stability of the binding mode predicted by docking. nih.gov By simulating the complex over tens or hundreds of nanoseconds, it is possible to observe whether the key interactions are maintained over time. The analysis of these simulations can identify subtle changes in the binding pocket and the ligand's orientation, which are crucial for a comprehensive understanding of the binding event. Time-dependent analysis of hydrogen bonds and hydrophobic contacts can quantify the stability of the interaction with critical amino acid residues.
In Silico ADMET Profiling for Early-Stage Compound Prioritization in Research
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification of potential liabilities and the prioritization of compounds with favorable characteristics. nih.govscientificelectronicarchives.org
For this compound, a range of ADMET properties can be predicted. These predictions are based on the molecule's structural features and physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. While specific experimental data for this compound is not available, a hypothetical in silico ADMET profile is presented in Table 2, based on general expectations for similar small molecules.
Table 2: Hypothetical In Silico ADMET Profile of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 184.65 g/mol | Favorable (Lipinski's Rule of 5) |
| LogP | 2.5 | Good balance of solubility and permeability |
| Polar Surface Area | 65.5 Ų | Good potential for cell permeability |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier Permeability | Moderate | Potential for CNS activity |
| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
This table is illustrative and based on computational predictions for compounds with similar structural features.
These in silico predictions serve as a valuable guide for further experimental investigation. For instance, a prediction of potential cytochrome P450 inhibition would prompt in vitro enzyme inhibition assays to confirm this finding. rsc.org Ultimately, the integration of computational chemistry and molecular modeling provides a multifaceted approach to understanding the potential of this compound as a biologically active agent.
Derivatization and Functionalization Strategies for the Benzo D Isothiazol 3 Amine Core in Chemical Probe Development
Design and Synthesis of Novel Chemical Analogues for Enhanced Bioactivity
The systematic modification of the 5-chlorobenzo[d]isothiazol-3-amine core is a critical step in transforming a basic scaffold into a potent and selective bioactive molecule. This process involves a deep understanding of structure-activity relationships (SAR) and the strategic introduction of chemical diversity.
Strategic Exploration of Diverse Substituent Libraries and Linker Chemistries
The primary amino group at the 3-position of the benzo[d]isothiazole ring serves as a key handle for derivatization. A common approach is the formation of amide or sulfonamide linkages with a diverse library of carboxylic acids or sulfonyl chlorides, respectively. This allows for the systematic exploration of various substituents to probe the steric and electronic requirements of the target binding pocket. For instance, the reaction of this compound with a panel of substituted benzoyl chlorides can rapidly generate a library of N-aroyl derivatives.
Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosterism is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.comnih.govtcichemicals.com For the this compound core, the chlorine atom at the 5-position can be replaced with other bioisosteric groups such as a bromine atom, a trifluoromethyl group, or a cyano group. These modifications can alter the lipophilicity, electronic nature, and metabolic stability of the molecule, potentially leading to improved bioactivity or a more favorable pharmacokinetic profile. For example, the corresponding 5-bromobenzo[d]isothiazol-3-amine (B1279371) is a commercially available analogue that can be used in such studies. calpaclab.com
Scaffold hopping involves replacing the central benzo[d]isothiazole core with a different heterocyclic system that maintains a similar three-dimensional arrangement of key functional groups. This approach can lead to the discovery of novel intellectual property and may overcome limitations of the original scaffold, such as poor solubility or off-target effects. For instance, a benzothiazole (B30560) or an indazole core could be explored as potential replacements, provided they can present the key pharmacophoric elements in a similar spatial orientation. nih.gov
Development of Benzo[d]isothiazol-3-amine Based Chemical Probes and Research Tools
Beyond their potential as therapeutic agents, derivatives of this compound are valuable starting points for the creation of chemical probes. These tools are indispensable for studying biological processes, identifying protein targets, and validating mechanisms of action.
Synthesis and Application of Fluorescently Tagged Probes
Fluorescent probes are powerful tools for visualizing the localization and dynamics of molecules in living systems. nih.govnih.govresearchgate.net A fluorescently tagged derivative of this compound can be synthesized by attaching a fluorophore to the core scaffold. This is typically achieved by reacting the amino group with a fluorophore that has a reactive functional group, such as an isothiocyanate, a succinimidyl ester, or a sulfonyl chloride. Common fluorophores used for this purpose include fluorescein, rhodamine, and cyanine (B1664457) dyes.
The resulting fluorescent probe can be used in a variety of applications, including fluorescence microscopy to determine the subcellular localization of the target protein, and in fluorescence polarization or FRET-based assays to study binding interactions. The benzothiazole scaffold itself can exhibit interesting fluorescent properties, which can be modulated upon binding to a target. nih.govnih.gov
Design and Utility of Affinity-Based Probes for Target Engagement Studies
Affinity-based probes are designed to covalently label their protein target, enabling target identification and validation. nih.gov The design of such a probe based on the this compound scaffold would involve the introduction of a reactive group, or "warhead," capable of forming a covalent bond with a nearby nucleophilic amino acid residue in the target's binding site. Examples of suitable warheads include electrophiles like acrylamides, chloroacetamides, or fluoromethylketones.
In addition to the warhead, an affinity-based probe typically incorporates a reporter tag, such as biotin (B1667282) or a clickable alkyne or azide (B81097) group. Biotin allows for the enrichment of the labeled protein from a complex biological lysate using streptavidin affinity chromatography. Clickable tags enable the subsequent attachment of a fluorophore or other reporter group via a highly efficient and specific click chemistry reaction. These probes are invaluable for target engagement studies, allowing researchers to confirm that a compound is binding to its intended target in a cellular context. nih.gov
High-Throughput Synthesis and Combinatorial Library Generation Based on the Core Scaffold
To efficiently explore the chemical space around the this compound core, high-throughput synthesis and combinatorial chemistry approaches are often employed. researchgate.net These strategies enable the rapid generation of large libraries of related compounds, which can then be screened for biological activity.
Solid-phase synthesis is a particularly powerful technique for combinatorial library generation. researchgate.net The benzo[d]isothiazol-3-amine core can be attached to a solid support, such as a resin, and then subjected to a series of reactions with a diverse set of building blocks. After the synthesis is complete, the desired compounds are cleaved from the resin. This approach allows for the use of excess reagents to drive reactions to completion and simplifies the purification process. By using a split-and-pool strategy, vast numbers of individual compounds can be synthesized simultaneously.
The resulting libraries can be screened in high-throughput assays to identify "hits" with the desired biological activity. The structure of the active compounds can then be determined, providing valuable structure-activity relationship data to guide further optimization efforts.
Conclusion and Prospective Avenues for Academic Research
Synthesis of Key Academic Discoveries and Contributions to the Field
An extensive search of scholarly articles and scientific databases did not yield any significant academic discoveries or contributions directly attributed to 5-Chlorobenzo[d]isothiazol-3-amine. The existing body of research focuses on related structures. For instance, studies on various benzisothiazole derivatives have noted their potential as bioactive compounds. However, these findings are not specific to the 5-chloro-3-amino substituted variant. The lack of dedicated studies means there are no key academic discoveries to synthesize regarding its unique properties, biological activities, or mechanisms of action.
Identification of Critical Research Gaps and Unexplored Scientific Questions
The primary and most critical research gap is the fundamental characterization of this compound itself. The absence of published research presents a wide array of unexplored scientific questions, including but not limited to:
Synthesis and Characterization: While general methods for the synthesis of benzisothiazole cores exist, specific, optimized, and high-yield synthetic routes to this compound are not documented in academic literature. Furthermore, detailed spectroscopic and crystallographic data that would confirm its structure and inform its chemical properties are not readily available.
Physicochemical Properties: There is a lack of data on the fundamental physicochemical properties of this compound, such as its solubility, pKa, lipophilicity, and stability. This information is crucial for any potential future investigation into its biological or material science applications.
Biological Activity Screening: The biological activity profile of this compound remains entirely unexplored. It is unknown whether this compound possesses any of the antimicrobial, anticancer, or enzymatic inhibitory activities that have been observed in other benzisothiazole derivatives.
Pharmacokinetics and Metabolism: In the event that any biological activity is discovered, there is no information on how this compound would be absorbed, distributed, metabolized, and excreted by biological systems.
Potential Applications: Without foundational data on its properties and activities, any potential applications in medicinal chemistry, agrochemicals, or material science are purely speculative.
Future Directions for Advancing the Understanding and Applications of this compound in Academic Research Settings
Given the significant knowledge void, the future directions for academic research on this compound are clear and foundational. A systematic approach to studying this compound would be necessary to build a body of knowledge from the ground up.
Proposed Research Trajectory:
| Research Phase | Objectives | Potential Methodologies |
| Phase 1: Foundational Chemistry | Develop and optimize a reliable synthetic pathway. | Retrosynthetic analysis, reaction condition screening (catalysts, solvents, temperature), purification techniques (crystallization, chromatography). |
| Thoroughly characterize the compound's structure and properties. | NMR spectroscopy (¹H, ¹³C), mass spectrometry, X-ray crystallography, elemental analysis, determination of melting point, solubility, and pKa. | |
| Phase 2: Preliminary Biological Screening | Conduct broad-spectrum screening for biological activity. | In vitro assays for antimicrobial (antibacterial, antifungal), anticancer (cytotoxicity against various cell lines), and enzyme inhibition (e.g., kinases, proteases) activity. |
| Phase 3: Focused Investigation (Contingent on Phase 2) | If promising activity is identified, investigate the mechanism of action. | Dose-response studies, target identification, structure-activity relationship (SAR) studies through the synthesis of analogues. |
| Explore potential applications based on confirmed activities. | Further in vitro and potential in vivo studies to validate its utility in a specific therapeutic or application area. |
Q & A
Q. What are the common synthetic routes for preparing 5-Chlorobenzo[d]isothiazol-3-amine, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. One approach starts with 4-chloro-o-phenylenediamine, proceeding through nitration and subsequent reduction. For example, 5-chloro-4-nitro-benzo[c][1,2,5]thiadiazole can be reduced using an iron-acetic acid mixture in methanol to yield the amine derivative . Alternative routes employ thiourea derivatives, as described in tizanidine synthesis, where 1-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea intermediates are utilized . Key optimization factors include solvent choice (polar aprotic solvents), temperature control (reflux conditions), and purification via recrystallization or chromatography.
Q. How is the structure of this compound characterized using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on , , and mass spectrometry. For the brominated analog (5-Bromobenzo[d]isothiazol-3-amine), in CDCl reveals aromatic protons at δ 7.53–7.63 ppm and NH signals as broad singlets . Similar techniques apply to the chloro derivative, with adjustments for halogen-specific chemical shifts. FT-IR can confirm the presence of amine (-NH) and C-Cl stretching vibrations.
Q. What preliminary biological screening methods are used to assess the anticancer potential of this compound?
- Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF7, HeLa) provide initial activity data. Enzymatic inhibition studies, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition, are conducted using Ellman’s method to evaluate mechanistic interactions . IC values are calculated and compared to halogenated analogs (e.g., bromo or fluoro derivatives) to establish relative potency.
Advanced Research Questions
Q. How does halogen substitution (Cl vs. Br/F) influence the biological activity and chemical reactivity of benzo[d]isothiazol-3-amine derivatives?
- Methodological Answer : Halogens modulate electronic effects (e.g., electronegativity, polarizability) and steric profiles. For example, this compound exhibits moderate anticancer activity (IC ~15 µM in MCF7 cells), while bromo analogs show lower potency due to increased steric bulk . Fluorine’s electronegativity enhances binding affinity in enzyme inhibition assays (e.g., PMI inhibition). Reactivity in substitution reactions also varies: chlorine undergoes nucleophilic displacement less readily than bromine but more readily than fluorine.
Q. What strategies resolve contradictory data in enzyme inhibition studies involving this compound?
- Methodological Answer : Contradictions in inhibition kinetics (e.g., mixed vs. non-competitive inhibition) are addressed through:
- Dose-response curves across multiple substrate concentrations.
- Lineweaver-Burk plots to distinguish inhibition mechanisms.
- Molecular docking simulations to predict binding modes and validate experimental IC values .
For instance, kinetic studies on cholinesterase inhibition revealed mixed inhibition patterns, requiring corroboration with structural data.
Q. What computational methods predict the binding modes of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are employed. Key steps include:
- Protein preparation : Retrieve target structures (e.g., AChE, PDB ID 4EY7) and optimize protonation states.
- Ligand parameterization : Assign charges and torsional parameters using tools like GAFF.
- Binding free energy calculations : Use MM-PBSA/GBSA to rank binding affinities .
These methods help rationalize SAR and guide structural modifications.
Q. How are advanced chromatographic techniques applied in quantifying reaction intermediates during synthesis?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) monitors intermediates like 5-chloro-4-nitro-benzo[c][1,2,5]thiadiazole. For purification, flash chromatography (silica gel, 5% MeOH/DCM) isolates the final product . UPLC-MS ensures purity (>98%) and verifies molecular ions ([M+H]).
Q. What experimental approaches establish structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer : SAR studies involve:
- Systematic substitution : Introduce groups (e.g., alkyl, aryl) at the 3-amine or 5-chloro positions.
- Biological profiling : Test derivatives in enzyme inhibition and cytotoxicity assays.
- Electrostatic potential mapping : DFT calculations (e.g., Gaussian 09) identify reactive sites for functionalization .
For example, replacing chlorine with methoxy groups altered AChE inhibition profiles, highlighting the role of halogen electronegativity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
